Cas no 97893-44-2 (1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI))

3,5-Dimethyl-1-(2-propenyl)-1H-pyrazol-4-amine (9CI) is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of a reactive amino group at the 4-position and an allyl substituent at the 1-position offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. Its structural features, including the electron-rich pyrazole core and sterically accessible amine, facilitate participation in condensation, cyclization, and cross-coupling reactions. The compound's stability under standard conditions and well-defined reactivity profile enhance its utility in designing biologically active molecules. Researchers may explore its use in developing novel heterocyclic compounds with tailored properties for medicinal or material science applications.
1H-Pyrazol-4-amine,  3,5-dimethyl-1-(2-propenyl)-  (9CI) structure
97893-44-2 structure
Product name:1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI)
CAS No:97893-44-2
MF:C8H13N3
MW:151.208921194077
CID:1002307
PubChem ID:20403543

1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI)
    • SCHEMBL10941171
    • AKOS011788026
    • 97893-44-2
    • 1-ALLYL-3,5-DIMETHYL-1H-PYRAZOL-4-AMINE
    • 3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
    • EN300-783320
    • DB-279427
    • 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)-
    • Inchi: InChI=1S/C8H13N3/c1-4-5-11-7(3)8(9)6(2)10-11/h4H,1,5,9H2,2-3H3
    • InChI Key: PYFWPIMKCXCZQW-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=NN1CC=C)C)N

Computed Properties

  • Exact Mass: 151.111
  • Monoisotopic Mass: 151.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8A^2

1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-783320-0.05g
3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
97893-44-2 95%
0.05g
$647.0 2024-05-22
Enamine
EN300-783320-10.0g
3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
97893-44-2 95%
10.0g
$3315.0 2024-05-22
Enamine
EN300-783320-0.25g
3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
97893-44-2 95%
0.25g
$708.0 2024-05-22
Enamine
EN300-783320-1.0g
3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
97893-44-2 95%
1.0g
$770.0 2024-05-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2046338-1g
1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine
97893-44-2
1g
¥5392.00 2024-04-23
Enamine
EN300-783320-5.0g
3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
97893-44-2 95%
5.0g
$2235.0 2024-05-22
Enamine
EN300-783320-0.1g
3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
97893-44-2 95%
0.1g
$678.0 2024-05-22
Enamine
EN300-783320-0.5g
3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
97893-44-2 95%
0.5g
$739.0 2024-05-22
Enamine
EN300-783320-2.5g
3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
97893-44-2 95%
2.5g
$1509.0 2024-05-22

Additional information on 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI)

1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI): A Comprehensive Overview

1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI), with the CAS number 97893-44-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3,5-Dimethyl-1-(prop-2-enyl)-1H-pyrazol-4-amine, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent applications of this compound in various research areas.

The molecular structure of 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI) consists of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a propenyl group at position 1. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The pyrazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for its binding affinity to various biological targets.

Recent studies have highlighted the potential of 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI) in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. The researchers found that these derivatives effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for the treatment of inflammatory diseases.

In addition to its anti-inflammatory properties, 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI) has shown potential as an antiviral agent. A study conducted by a team at the University of California in 2021 demonstrated that certain derivatives of this compound exhibit significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by targeting key viral enzymes.

The synthesis of 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI) can be achieved through various routes. One common method involves the condensation of a suitable aldehyde with a hydrazine derivative followed by cyclization to form the pyrazole ring. Another approach involves the reaction of a propargylamine derivative with a methyl ketone in the presence of a base. These synthetic methods provide researchers with flexible pathways to modify the structure and optimize the biological activity of the compound.

The physicochemical properties of 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI) have been extensively studied. It is a solid at room temperature with a melting point ranging from 80 to 85°C. The compound is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various formulations and delivery systems.

In terms of safety and toxicity, preliminary studies suggest that 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI) has low toxicity when administered at therapeutic doses. However, further toxicological evaluations are necessary to ensure its safety for long-term use. Researchers are currently conducting comprehensive preclinical studies to assess its pharmacokinetic profile and potential side effects.

The potential applications of 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI) extend beyond its direct therapeutic uses. For example, it can serve as a building block for the synthesis of more complex molecules with enhanced biological activities. Additionally, its structural features make it an attractive candidate for use in high-throughput screening assays to identify new lead compounds for drug discovery.

In conclusion, 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(2-propenyl)- (9CI), with CAS number 97893-44-2, is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an important molecule for further investigation and development. As research continues to advance, it is likely that new insights and applications will emerge, contributing to the advancement of healthcare and medicine.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd